molecular formula C9H6ClNO2 B081112 3-Chloro-4-hydroxy-1H-quinolin-2-one CAS No. 14933-25-6

3-Chloro-4-hydroxy-1H-quinolin-2-one

Cat. No. B081112
CAS RN: 14933-25-6
M. Wt: 195.6 g/mol
InChI Key: KXJIDYMQMNVOTA-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-1H-quinolin-2-one is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches . For instance, one method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst . Another approach involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .


Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

4-Hydroxy-2-quinolones undergo various chemical reactions. For example, they can react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products . Moreover, derivatives of compound 1 could be obtained by reaction of 3-azido-2,4-quinolindione (Method I) by reduction with either Zn/AcOH or triphenylphosphine .

Future Directions

The future directions in the research of 4-hydroxy-2-quinolones involve developing more convenient and efficient synthetic methods for these compounds, which is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

properties

IUPAC Name

3-chloro-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIDYMQMNVOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716072
Record name 3-Chloro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxy-1H-quinolin-2-one

CAS RN

14933-25-6
Record name 3-Chloro-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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